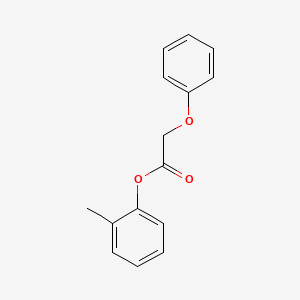

Acetic acid, phenoxy-, 2-methylphenyl ester

Description

Acetic acid, phenoxy-, 2-methylphenyl ester is an organic compound with the molecular formula C15H14O3. It is an ester derived from acetic acid and 2-methylphenol (o-cresol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No. |

112445-71-3 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2-methylphenyl) 2-phenoxyacetate |

InChI |

InChI=1S/C15H14O3/c1-12-7-5-6-10-14(12)18-15(16)11-17-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |

InChI Key |

MCAORZBZTONBGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenoxy-, 2-methylphenyl ester typically involves the esterification of acetic acid with 2-methylphenol. One common method is the Fischer esterification, where acetic acid reacts with 2-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of acetic acid, phenoxy-, 2-methylphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis proceeds via three mechanisms, depending on reaction conditions:

a. Base-Catalyzed Hydrolysis (BAC2 Mechanism)

The ester undergoes nucleophilic acyl substitution with hydroxide ions, yielding phenoxyacetic acid and 2-methylphenol :

-

Rate Constants : Dominates under alkaline conditions (pH > 10).

b. Acid-Catalyzed Hydrolysis (AAc2 Mechanism)

Protonation of the carbonyl oxygen enhances electrophilicity, enabling water attack :

-

Rate Constants : Significant at pH < 4.

c. Neutral Hydrolysis

Proceeds slowly via general base catalysis by water .

Transesterification

The ester reacts with alcohols under acid or base catalysis to form new esters. For example, with methanol:

Derivatization Reactions

a. Hydrazone Formation

Hydrolysis to phenoxyacetic acid followed by condensation with benzohydrazides yields hydrazones :

b. Aromatic Substitution

Electrophilic substitution (e.g., bromination) on the 2-methylphenyl ring is feasible under mild conditions, though specific data for this ester requires extrapolation .

Stability and Degradation

-

Thermal Stability : Decomposes above 144–146°C under vacuum .

-

pH Sensitivity : Rapid degradation in strongly acidic/basic media (t₁/₂ < 24 hours at pH 2 or 12) .

Comparative Reactivity Data

| Reaction Type | Conditions | Yield/Conversion | Reference |

|---|---|---|---|

| Synthesis (PNT/NMM) | CHCl₃, RT | ~90–92% | |

| Acid-Catalyzed Esterif. | Benzene, 103°C | 97.5–97.9% | |

| Base Hydrolysis | 0.1M NaOH, 25°C | >95% in 1 hour |

Mechanistic Insights

Scientific Research Applications

Industrial Applications

-

Solvent in Organic Synthesis :

- Acetic acid, phenoxy-, 2-methylphenyl ester is utilized as a solvent in various organic reactions due to its favorable polarity and miscibility with other organic solvents. This property makes it valuable in the formulation of paints, coatings, and adhesives.

-

Flavoring Agent :

- The compound is employed in the food industry as a flavoring agent. Its aromatic properties contribute to enhancing the sensory profile of food products.

- Intermediate in Chemical Synthesis :

Pharmaceutical Applications

-

Therapeutic Candidates :

- Research has identified derivatives of phenoxyacetic acid as potential therapeutic agents. For instance, certain phenoxy derivatives have shown promise as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer's disease . These compounds have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes.

-

Anti-mycobacterial Activity :

- Novel classes of phenoxy acetic acid analogs have been synthesized and screened for anti-mycobacterial activity against Mycobacterium tuberculosis. Some derivatives demonstrated significant efficacy against both drug-sensitive and drug-resistant strains, indicating their potential as lead compounds for further development .

- Antioxidant Properties :

Case Study: Synthesis and Evaluation of Phenoxy Derivatives

A series of 2-phenoxy-indan-1-ones were synthesized to evaluate their activity as acetylcholinesterase inhibitors. The study utilized modified Ellman methods to assess their effectiveness against rat cortex homogenate acetylcholinesterase. Most compounds exhibited high inhibition rates, showcasing the potential for these derivatives in neuropharmacology .

Case Study: Anti-mycobacterial Screening

In a study focused on developing anti-mycobacterial agents, researchers synthesized twenty new classes of phenoxy acetic acid analogs. These were screened using the BACTEC-460 radiometric system against M. tuberculosis H37Rv strains. The results indicated promising activities, highlighting the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of acetic acid, phenoxy-, 2-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-methylphenol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Acetic acid, phenoxy-, methyl ester: Similar structure but with a methyl group instead of a 2-methylphenyl group.

Acetic acid, 2-methylphenyl ester: Similar structure but without the phenoxy group.

Phenoxyacetic acid: Lacks the ester group but has a similar phenoxy structure.

Uniqueness

Acetic acid, phenoxy-, 2-methylphenyl ester is unique due to the presence of both phenoxy and 2-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

Acetic acid, phenoxy-, 2-methylphenyl ester, commonly referred to as phenoxyacetic acid ester, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and synthesizes findings from various studies to provide a comprehensive overview of its mechanisms of action and applications.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- IUPAC Name : Acetic acid, phenoxy-, 2-methylphenyl ester

- CAS Number : 112445-71-3

Antimicrobial Properties

Research indicates that phenoxyacetic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

Anticancer Properties

In addition to its antimicrobial effects, phenoxyacetic acid esters have shown promise in anticancer research. A study demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including T-cell malignancies . The compounds were found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Table 2: Cytotoxicity of Phenoxyacetic Acid Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Phenoxyacetic Acid Ester | Jurkat (T-cell) | 10 | |

| Phenoxyacetic Acid Derivative 1 | HeLa | 15 | |

| Phenoxyacetic Acid Derivative 2 | HL60 | 12 |

The biological activity of phenoxyacetic acid esters is attributed to their interaction with various molecular targets. These compounds can inhibit enzymes essential for bacterial metabolism and cancer cell proliferation. The mechanisms include:

- Enzyme Inhibition : Compounds bind to active sites on enzymes, disrupting their function.

- Signal Transduction Pathways : They can modulate pathways involved in cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death .

Study on Antimicrobial Activity

A study published in the Journal of Chemical and Pharmaceutical Research investigated the synthesis and antimicrobial evaluation of several phenoxyacetic acid derivatives. The results indicated that modifications to the ester group significantly enhanced antimicrobial potency against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of phenoxyacetic acid derivatives against T-cell malignancies. The research highlighted a specific derivative that exhibited selective cytotoxicity towards malignant T-cells while sparing normal lymphocytes, suggesting a potential therapeutic application in treating T-cell cancers .

Q & A

Q. What analytical methods are recommended for identifying and quantifying acetic acid, phenoxy-, 2-methylphenyl ester in complex mixtures?

Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. In chromatographic studies, this compound elutes at specific retention times (RT) with a Kovats Index (KI) of 1139 . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. The ester carbonyl signal appears at δ ~170 ppm in NMR, while aromatic protons from the 2-methylphenyl group resonate at δ 6.8–7.2 ppm in NMR . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can quantify purity, but method validation must account for potential co-eluting isomers (e.g., 4-methylphenyl derivatives) .

Q. How can synthesis protocols for acetic acid, phenoxy-, 2-methylphenyl ester be optimized to improve yield and purity?

Methodology : The ester is typically synthesized via acetylation of o-cresol (2-methylphenol) using acetic anhydride under acidic catalysis . Key parameters include:

- Molar ratio : A 1.2:1 excess of acetic anhydride to o-cresol minimizes unreacted starting material.

- Temperature : Maintain 60–70°C to prevent side reactions (e.g., Fries rearrangement).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) removes residual o-cresol and diacetylated byproducts . Yield optimization (85–90%) requires inert atmosphere conditions to prevent hydrolysis .

Q. What are the key spectral databases or reference libraries for verifying this compound?

Methodology :

- NIST Chemistry WebBook : Provides validated mass spectra (e.g., m/z 150 [M], base peak at m/z 108 [CHO]) and IR spectra (C=O stretch at 1745 cm) .

- PubChem : Includes computed InChIKey (GXHJJKNPGOKTNK) and SMILES (COC(=O)COC1=CC=CC=C1C) for structural validation .

- EPA DSSTox : Offers toxicity and environmental fate data (DTXSID801131432) for regulatory compliance .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro, methoxy) on the phenyl ring influence the thermodynamic properties of phenoxy acetate esters?

Methodology : Compare vapor pressure and enthalpy of vaporization (ΔvapH) data across derivatives:

Q. What strategies resolve contradictions in reported bioactivity data for phenoxy acetate derivatives?

Case Study : Conflicting reports on enzyme inhibition (e.g., acetylcholinesterase) may arise from:

- Isomer interference : Commercial samples often contain 2-methylphenyl and 4-methylphenyl isomers, which differ in binding affinity .

- Solvent artifacts : Use of DMSO in assays can stabilize non-native conformations. Validate activity in aqueous buffers (pH 7.4) with ≤1% cosolvent .

- Purity thresholds : HPLC purity ≥98% is critical; trace o-cresol (≤0.5%) can exert independent inhibitory effects .

Q. How can advanced separation techniques address challenges in isolating stereoisomers or regioisomers of this ester?

Methodology :

- Chiral chromatography : Use Chiralpak IG-3 columns with heptane/ethanol (95:5) to resolve enantiomers (e.g., from asymmetric synthesis) .

- HILIC-MS : Hydrophilic interaction chromatography effectively separates regioisomers (e.g., 2-methylphenyl vs. 3-methylphenyl) via differential hydrogen bonding .

- Crystallization : Recrystallize from ethanol/water (7:3) at −20°C to isolate the 2-methylphenyl isomer with >99% diastereomeric excess .

Methodological Challenges and Solutions

Q. What are the limitations of GC-MS in analyzing thermally labile derivatives of this ester?

Challenge : Degradation at high injector temperatures (>250°C) produces artifacts (e.g., decarboxylation to 2-methylphenol) . Solutions :

Q. How do solvent polarity and pH impact the stability of acetic acid, phenoxy-, 2-methylphenyl ester in biological assays?

Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.